2-[(2-Hydroxyethyl)sulfinyl]benzoic acid
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Overview
Description
2-[(2-Hydroxyethyl)sulfinyl]benzoic acid is an organic compound with the molecular formula C9H10O4S It is characterized by the presence of a sulfoxide group attached to a benzoic acid moiety, along with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid typically involves the oxidation of 2-[(2-Hydroxyethyl)thio]benzoic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the sulfoxide group without over-oxidation to the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale oxidation reactions using similar oxidizing agents. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxyethyl)sulfinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, tosylates under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of 2-[(2-Hydroxyethyl)thio]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Hydroxyethyl)sulfinyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the study of sulfoxide chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid involves its interaction with molecular targets through its sulfoxide and hydroxyethyl groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Hydroxyethyl)thio]benzoic acid: The precursor to 2-[(2-Hydroxyethyl)sulfinyl]benzoic acid, differing by the oxidation state of the sulfur atom.
2-[(2-Hydroxyethyl)sulfonyl]benzoic acid: The fully oxidized form, containing a sulfone group instead of a sulfoxide.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the sulfoxide group but shares the benzoic acid core structure.
Uniqueness
This compound is unique due to the presence of both a sulfoxide and a hydroxyethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Properties
IUPAC Name |
2-(2-hydroxyethylsulfinyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c10-5-6-14(13)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUZLIPXKOPXJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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